(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and can attenuate the behavioral and biochemical changes associated with Alzheimer's disease. In pharmacology, it has been studied for its potential as a novel analgesic agent. In medicinal chemistry, it has been explored for its potential as a lead compound for the development of new drugs.
Mechanism of Action
The exact mechanism of action of (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in cognitive function and memory. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function and memory. It has also been shown to reduce oxidative stress and inflammation, which can protect against neurodegeneration and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is its potential as a lead compound for the development of new drugs. It has also been shown to have low toxicity and good bioavailability. However, one of the main limitations is the lack of understanding of its exact mechanism of action, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide. One area of focus could be on further elucidating its mechanism of action to optimize its therapeutic potential. Another area of focus could be on exploring its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could investigate its potential as a treatment for pain and inflammation.
Synthesis Methods
The synthesis of (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide involves the reaction of piperidine-4-carboxaldehyde with benzyl alcohol in the presence of a catalyst to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with N,N-dimethylbut-2-enamide in the presence of a base to yield the final product.
properties
IUPAC Name |
(E)-N-[1-benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-21(2)11-6-9-19(24)20-18-10-12-22(14-17(18)15-23)13-16-7-4-3-5-8-16/h3-9,17-18,23H,10-15H2,1-2H3,(H,20,24)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTQZDAIVKRCBU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(CC1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(CC1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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